molecular formula C19H42F6NP B012089 Hexadecyltrimethylammonium Hexafluorophosphate CAS No. 101079-29-2

Hexadecyltrimethylammonium Hexafluorophosphate

Cat. No.: B012089
CAS No.: 101079-29-2
M. Wt: 429.5 g/mol
InChI Key: XIHYIALOMDSESV-UHFFFAOYSA-N
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Description

Hexadecyltrimethylammonium Hexafluorophosphate is a quaternary ammonium salt with the molecular formula C19H42F6NP . It is commonly used as a surfactant and has applications in various scientific fields, including chemistry, biology, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexadecyltrimethylammonium Hexafluorophosphate can be synthesized through the reaction of hexadecyltrimethylammonium bromide with potassium hexafluorophosphate. The reaction typically occurs in an aqueous medium, and the product is precipitated out by the addition of a non-polar solvent .

Industrial Production Methods: In industrial settings, the compound is produced in larger quantities using similar synthetic routes but optimized for scale. The reaction conditions are carefully controlled to ensure high purity and yield. The product is then purified through recrystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions: Hexadecyltrimethylammonium Hexafluorophosphate primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in ion-exchange reactions .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents used. For example, in a substitution reaction with hydroxide ions, the product would be hexadecyltrimethylammonium hydroxide .

Scientific Research Applications

Hexadecyltrimethylammonium Hexafluorophosphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Hexadecyltrimethylammonium Hexafluorophosphate involves its ability to interact with biological membranes and other molecular structures. The quaternary ammonium group allows it to disrupt lipid bilayers, making it effective as a surfactant and antimicrobial agent. The hexafluorophosphate ion can also participate in ion-exchange processes, further enhancing its utility in various applications .

Comparison with Similar Compounds

Uniqueness: Hexadecyltrimethylammonium Hexafluorophosphate is unique due to the presence of the hexafluorophosphate ion, which imparts distinct chemical properties such as higher stability and specific ion-exchange capabilities. This makes it particularly useful in specialized applications where other similar compounds may not be as effective .

Properties

IUPAC Name

hexadecyl(trimethyl)azanium;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H42N.F6P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;1-7(2,3,4,5)6/h5-19H2,1-4H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIHYIALOMDSESV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)C.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H42F6NP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10634537
Record name N,N,N-Trimethylhexadecan-1-aminium hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10634537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101079-29-2
Record name N,N,N-Trimethylhexadecan-1-aminium hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10634537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexadecyltrimethylammonium Hexafluorophosphate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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